Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate
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Overview
Description
Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate is a heterocyclic compound that contains an oxazole ring substituted with a sulfamoylmethyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable nitrile oxide with an alkyne to form the oxazole ring. The sulfamoylmethyl group can be introduced via nucleophilic substitution reactions using sulfamoyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxazole ring to other heterocyclic structures.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the oxazole ring or the sulfamoylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, amines, and organometallic compounds can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The sulfamoylmethyl group can form strong hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The oxazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(sulfamoylmethyl)-1,2-oxazole-4-carboxylate: Similar structure but with the carboxylate group at a different position.
Methyl 5-(sulfamoylmethyl)-1,3-oxazole-3-carboxylate: Contains a different isomer of the oxazole ring.
Methyl 5-(sulfamoylmethyl)-1,2-thiazole-3-carboxylate: Similar structure but with a thiazole ring instead of an oxazole ring.
Uniqueness
Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the sulfamoylmethyl group and the carboxylate ester allows for versatile chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O5S/c1-12-6(9)5-2-4(13-8-5)3-14(7,10)11/h2H,3H2,1H3,(H2,7,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDPOZAWHMLHCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)CS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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